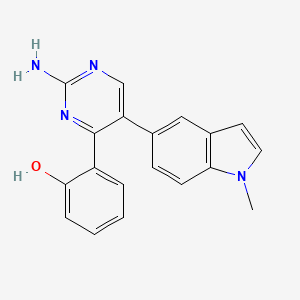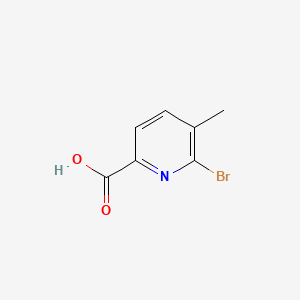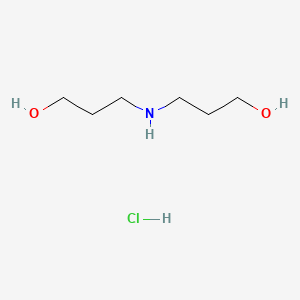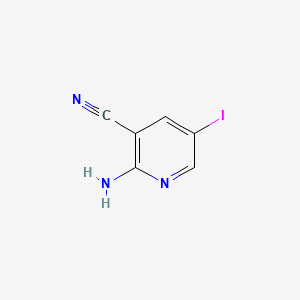
2-Amino-5-iodonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-iodonicotinonitrile is an organic compound with the molecular formula C6H4IN3. It is a white crystalline solid that is stable at room temperature. This compound is widely used in organic synthesis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 2-Amino-5-iodonicotinonitrile:
Cyanation of 2-Amino-5-iodonicotinic Acid Ester: This method involves the cyanation of 2-amino-5-iodonicotinic acid ester to produce this compound.
Iodination of 2-Amino-5-Bromonicotinic Acid Ester: In this method, 2-amino-5-bromonicotinic acid ester is iodinated, followed by quaternization using carbodiimide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in well-ventilated areas with appropriate safety measures to handle the potentially hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-iodonicotinonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromonicotinonitrile
- 2-Amino-5-chloronicotinonitrile
- 2-Amino-5-fluoronicotinonitrile
Uniqueness
2-Amino-5-iodonicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution reactions .
Eigenschaften
IUPAC Name |
2-amino-5-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLCSLOABAUGHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734945 |
Source


|
| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347815-41-1 |
Source


|
| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

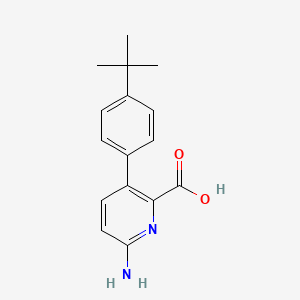
![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)


![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
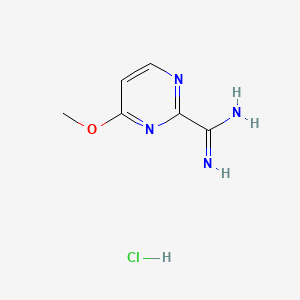
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
